N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 304.29 g/mol. This compound is categorized primarily as an intermediate in pharmaceutical applications, particularly in the development of various bioactive molecules .
The synthesis of N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide typically involves multi-step organic reactions. The key steps may include:
The synthetic route often requires careful control of reaction conditions, such as temperature and pH, to optimize yields and minimize side reactions. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed to assess the purity of the final product .
The molecular structure of N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide can be represented using various structural formulas, including SMILES notation: OC(C#N)C(=O)Nc1ccc(cc1)C(F)(F)F. The InChI representation is: InChI=1S/C12H11F3N2O2S/c13-12(14,15)8-3-1-7(2-4-8)18-11(20)9(19)5-16/h1-4,11,19H,(H,16,20) .
The compound features several functional groups:
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide is known to participate in various chemical reactions:
These reactions are typically monitored using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which help elucidate reaction mechanisms and product formations .
The mechanism of action for N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide is closely related to its interactions with biological targets. It may act as an inhibitor or modulator in various biochemical pathways due to its structural features.
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide is characterized by:
Key chemical properties include:
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide finds applications primarily in:
This compound's unique structural characteristics make it a valuable asset in both academic research and industrial applications .
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8